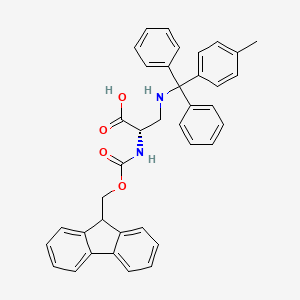

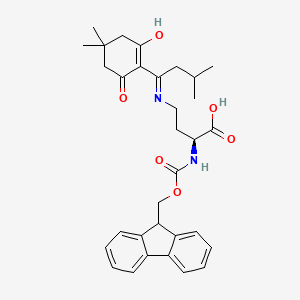

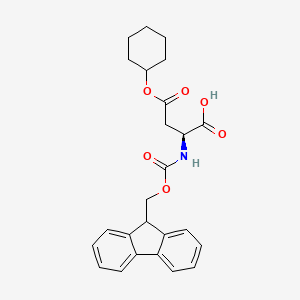

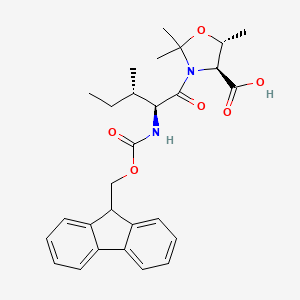

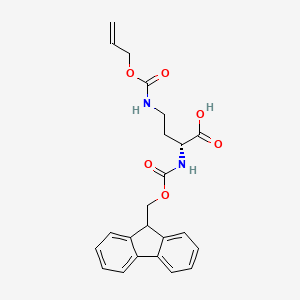

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of Fmoc-protected β-amino acid1. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in the synthesis of peptides1. It’s used to prevent unwanted peptide bonding.

Synthesis Analysis

The synthesis of this compound involves the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids2. This process leads to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield2.

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group, methoxy group, carbonyl group, and amino group3. The exact structure can be represented by the SMILES string: COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O3.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. However, the synthesis process involves the Arndt-Eistert protocol, which is a method used in organic chemistry to synthesize carboxylic acids2.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C20H21NO5), molecular weight (355.38), and its solid form3. More specific properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Preparation and Synthesis of β-Peptides

The molecule is instrumental in the synthesis of β-peptides. Šebesta and Seebach (2003) detailed the preparation of new N-Fmoc-protected β2-homoamino acids, showcasing a method suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. This approach highlights the molecule's utility in peptide synthesis, demonstrating its role in enhancing the diversity of synthetic peptides for various biochemical applications (Šebesta & Seebach, 2003).

Self-Assembled Structures from Modified Amino Acids

Gour et al. (2021) explored the self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids, revealing their potential to form complex structures under various conditions. This study provides insights into the molecule's application in creating novel self-assembled architectures, which can be controlled and manipulated for desired functionalities, such as in material science and nanotechnology applications (Gour et al., 2021).

Enzyme Assaying Applications

The molecule is utilized in the development of tripeptide derivatives for assaying enzymes, demonstrating its relevance in biochemical assays. This application signifies the molecule's role in facilitating the development of assays for studying enzyme kinetics and activities, essential for both academic research and pharmaceutical development (Svendsen, 2017).

Synthesis of Oligomers and Complex Molecules

The molecule serves as a building block in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, as shown by Gregar and Gervay-Hague (2004). This application is crucial for the development of complex molecules with potential therapeutic applications, illustrating the molecule's utility in advancing synthetic organic chemistry (Gregar & Gervay-Hague, 2004).

Material Science and Nanotechnology

Kshtriya et al. (2021) reported controlled morphological changes in self-assembled structures formed by Fmoc variants of threonine and serine. The study underscores the molecule's contribution to material science and nanotechnology, particularly in designing self-assembled materials with tunable properties for various applications (Kshtriya et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures.

将来の方向性

The future directions for this compound are not specified in the search results. Given its role as a type of amino acid, it may have potential applications in peptide synthesis and pharmaceutical research, but further research would be needed to confirm this.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBOSPUFNDYMF-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678757 |

Source

|

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-dab(aloc)-OH | |

CAS RN |

387824-78-4 |

Source

|

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。